molecular formula C5H5F3N4O B1360374 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine CAS No. 5311-05-7

4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine

Cat. No.: B1360374
CAS No.: 5311-05-7
M. Wt: 194.11 g/mol
InChI Key: DTVMLDILWYLGLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the triazine family. It is characterized by the presence of a methoxy group at the 4-position, a trifluoromethyl group at the 6-position, and an amino group at the 2-position on the triazine ring. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.

Biochemical Analysis

Biochemical Properties

4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine plays a significant role in biochemical reactions, particularly in the context of herbicide activity. It interacts with enzymes such as acetolactate synthase (ALS), inhibiting its activity. This inhibition disrupts the biosynthesis of branched-chain amino acids, which is crucial for the growth and development of plants . The compound’s interaction with ALS is a key factor in its herbicidal properties, leading to the suppression of weed growth.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In plant cells, the compound inhibits cell division and growth by disrupting the synthesis of essential amino acids. This leads to stunted growth and eventual cell death in target weeds . Additionally, the compound can influence cell signaling pathways and gene expression, further contributing to its herbicidal effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of acetolactate synthase (ALS). By binding to the active site of ALS, the compound prevents the enzyme from catalyzing the formation of acetolactate, a precursor in the biosynthesis of branched-chain amino acids . This inhibition leads to a depletion of these amino acids, disrupting protein synthesis and cellular metabolism, ultimately causing cell death in susceptible plants.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under specific environmental factors such as light and temperature . Long-term studies have shown that the compound can have persistent effects on cellular function, with prolonged exposure leading to sustained inhibition of ALS and continued suppression of plant growth.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed a range of responses. At low doses, the compound exhibits minimal toxicity, but at higher doses, it can cause adverse effects such as reproductive and developmental toxicity . These findings highlight the importance of careful dosage management in the application of this compound to minimize potential risks to non-target organisms.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a herbicide metabolite. It interacts with enzymes involved in the detoxification and degradation of herbicides, such as cytochrome P450 monooxygenases . These interactions can affect metabolic flux and alter the levels of various metabolites, influencing the overall metabolic balance within the organism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can accumulate in certain tissues, leading to localized effects on cellular function . Its distribution is influenced by factors such as tissue permeability and the presence of binding sites, which determine its localization and accumulation patterns.

Subcellular Localization

Within cells, this compound is localized to specific subcellular compartments, where it exerts its activity. The compound may be directed to these compartments through targeting signals or post-translational modifications . Its localization can affect its function, with specific compartments providing the necessary environment for its interaction with target biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyanuric chloride, methanol, and trifluoromethylamine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions.

    Step-by-Step Process:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-deficient nature of the triazine ring.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

    Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the triazine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted triazines, while hydrolysis can produce simpler amine and methoxy derivatives.

Scientific Research Applications

4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: It finds applications in the production of agrochemicals, dyes, and advanced materials due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methoxy-6-chloro-1,3,5-triazine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Contains a methyl group instead of a trifluoromethyl group.

    2-Amino-4-methoxy-6-ethyl-1,3,5-triazine: Features an ethyl group in place of the trifluoromethyl group.

Uniqueness

4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N4O/c1-13-4-11-2(5(6,7)8)10-3(9)12-4/h1H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVMLDILWYLGLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201198
Record name 1,3,5-Triazin-2-amine, 4-methoxy-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5311-05-7
Record name 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5311-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazin-2-amine, 4-methoxy-6-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005311057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazin-2-amine, 4-methoxy-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.377
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1.8 g of a 30% by weight solution of sodium methanolate in methanol (corresponding to 0.01 mol of sodium methanolate) were added at 22° C. to a solution of 28.8 g (0.1 mol) of 2-amino-4-trichloromethyl-6-trifluoromethyl-1,3,5-triazine in 100 ml of methanol. The pale yellow solution was then refluxed for 30 minutes. The progress of the reaction was followed by thin-layer chromatography on silica gel (mobile phase: diethyl ether/hexane 1:1). After the reaction was complete, 20 ml of water were added, followed by 2 normal hydrochloric acid until the pH was 6-7. After this most of the methanol was removed at 40° C. under reduced pressure, adding 150 ml of water a little at a time so that the product did not agglomerate. To complete precipitation of the product, the resulting mixture was then stirred at 5° C. for 1 hour, after which the product was separated off, washed with a little water and dried at 40° C. under reduced pressure.
Name
sodium methanolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.01 mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.7 g (18 mmol) of 1,8-diazabicyclo[5.4.0]-7-undecene were added at 22° C. to a solution of 5 g (18 mmol) of 2-amino-4-trichloromethyl-6-trifluoromethyl-1,3,5-triazine in 25 ml of methanol. The mixture was refluxed for 1 hour and, after cooling to 20° C., made weakly acid (pH=6) with 2 normal aqueous hydrochloric acid. Then most of the solvent was removed under reduced pressure, after which the solid was isolated in a conventional manner.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

56.6 g (0.5 mol) of calcium chloride (98%, powdered) and 210 g (2.5 mol) of N-cyanoguanidine are initially introduced into 2 l of methanol. The mixture is heated with stirring to reflux temperature and stirred under reflux for one hour, whereupon a homogeneous solution is obtained. The mixture is then cooled to room temperature and 640 g (5.0 mol) of methyl trifluoroacetate and then, in the course of 25 minutes, 450 g (2.5 mol) of a solution of sodium methoxide (30% by weight in methanol) are added, whereupon a white precipitate deposits. After heating under reflux for 2 hours, the mixture is cooled to room temperature and a pH of about 6 is set by addition of conc. hydrochloric acid. The methanol is then distilled off, about 2 l of water are added little by little, and the deposited, finely crystalline white crystals are separated off and dried in vacuo.
Quantity
56.6 g
Type
reactant
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
640 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
450 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

21 g (0.25 mol) of N-cyanoguanidine, 3.4 g (0.025 mol) of anhydrous zinc chloride and 160 g (1.25 mol) of methyl trifluoroacetate are initially introduced into 400 ml of methanol, the mixture is warmed to 50° C. and 50 g (0.27 mol) of 30% strength sodium methoxide solution are pumped in in the course of 10 hours. The solvent is then largely removed, and the residue is washed with 250 ml of water and 250 ml of dilute hydrochloric acid and dried at 60° C./20 mbar. 43.2 g (0.22 mol, 89%) of 2-amino-4-trifluoromethyl-6-methoxy-1,3,5-triazine are obtained in the form of a colorless powder (HPLC: >99% by weight) M.p.: 161°-163.5° C.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Reactant of Route 3
Reactant of Route 3
4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Reactant of Route 4
Reactant of Route 4
4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Reactant of Route 5
4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Reactant of Route 6
4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.